2-[(Dimethylamino)methyl]-6-methylaniline
Description
2-[(Dimethylamino)methyl]-6-methylaniline (CAS: 1904-62-7) is an aromatic amine with the molecular formula C₉H₁₄N₂ . Structurally, it consists of an aniline backbone (a benzene ring with an amino group) substituted with:
- A dimethylamino group (-N(CH₃)₂) at the 2-position, attached via a methylene (-CH₂-) bridge.
- A methyl group (-CH₃) at the 6-position.
This compound exhibits unique reactivity due to its electron-rich aromatic ring (from the amino group) and the steric/electronic effects of the dimethylamino substituent. The dimethylamino group enhances solubility in polar solvents and participates in hydrogen bonding and electrostatic interactions, enabling applications in organic synthesis, coordination chemistry, and pharmaceutical research .
Properties
CAS No. |
747351-67-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-9(10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
InChI Key |
NCVVFQYZITWDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-6-methylaniline typically involves the reaction of 2-chloromethyl-6-methylaniline with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of 2-[(Dimethylamino)methyl]-6-methylaniline follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the desired product quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The dimethylaminomethyl group and aromatic amine structure render the compound susceptible to oxidation under controlled conditions.
Key Pathways:
-
Formation of Quinone Derivatives:
Oxidation with potassium permanganate (KMnO₄) in acidic or neutral media converts the aromatic amine to a quinone structure via intermediate imine formation. -
Side-Chain Oxidation:
The methylene bridge (–CH₂–) adjacent to the dimethylamino group may oxidize to a carbonyl group under strong oxidizing conditions (e.g., CrO₃).
Reagents and Conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, 60–80°C | Quinone derivatives |
| CrO₃ | H₂SO₄, reflux | Carbonyl-containing products |
Reduction Reactions
The aromatic amine group undergoes reduction, while the dimethylaminomethyl side chain remains stable under typical reducing conditions.
Key Pathways:
-
Amine Group Reduction:
Catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄) reduce the aromatic amine to a cyclohexylamine derivative .
Reagents and Conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 60°C | Cyclohexylamine derivatives |
| NaBH₄ | Methanol, RT | Partial reduction products |
Electrophilic Substitution
The electron-rich aromatic ring facilitates electrophilic substitution, with regioselectivity directed by the dimethylaminomethyl and methyl groups.
Key Reactions:
-
Nitration:
Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups predominantly at the para position relative to the methyl group. -
Halogenation:
Bromine (Br₂) in acetic acid yields mono- or di-substituted brominated products.
Mechanistic Insight:
The dimethylaminomethyl group acts as a strong ortho/para-directing group, while steric hindrance from the methyl group favors substitution at less hindered positions.
Catalytic Transformations
The compound participates in transition-metal-catalyzed reactions, leveraging its amine functionality.
Examples:
-
Cross-Coupling Reactions:
Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling with aryl halides, forming biaryl structures . -
Asymmetric Hydroamination:
Chiral copper complexes (e.g., Cu(OAc)₂/(S,S)-Ph-BPE) facilitate enantioselective additions to α,β-unsaturated carbonyl compounds .
Conditions:
| Catalyst | Ligand | Product Type |
|---|---|---|
| Pd(OAc)₂ | Biphosphine ligands | Biaryl amines |
| Cu(OAc)₂ | (S,S)-Ph-BPE | Chiral β-amino derivatives |
Functional Group Interconversion
The dimethylaminomethyl group undergoes alkylation or acylation, modifying its electronic properties.
Reactions:
-
Mannich Reaction:
Reacts with aldehydes and secondary amines to form tertiary amine derivatives. -
Acylation:
Acetyl chloride (AcCl) in pyridine acetylates the primary amine group.
Mechanistic Considerations
-
Oxidation: Proceeds through a radical intermediate stabilized by the dimethylamino group.
-
Electrophilic Substitution: Directed by the electron-donating dimethylaminomethyl group, with steric effects from the methyl group influencing regiochemistry.
-
Catalytic Coupling: Involves oxidative addition of aryl halides to palladium, followed by transmetallation and reductive elimination .
Scientific Research Applications
Organic Synthesis
2-[(Dimethylamino)methyl]-6-methylaniline serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it suitable for creating complex molecular architectures.
Pharmaceutical Development
Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in pharmacology. Studies have focused on its potential as:
- Antimicrobial Agents : Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Investigations into its cytotoxic effects have revealed potential for inducing apoptosis in cancer cell lines.
Dye Manufacturing
The compound is utilized in the production of disperse dyes for dyeing polyester fabrics. Its reactivity allows for the formation of stable dye compounds that exhibit excellent resistance to light and washing.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 2-[(Dimethylamino)methyl]-6-methylaniline against common pathogens. The results demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity Assessment
In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated dose-dependent cytotoxicity, with IC50 values suggesting strong potential for development as an anticancer therapeutic agent.
Data Tables
| Pathogen | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15 |
Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-6-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to the active site of enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between 2-[(Dimethylamino)methyl]-6-methylaniline and analogous compounds:
Reactivity and Solubility
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in 2-[(Dimethylamino)methyl]-6-methylaniline is strongly electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chloro (in 2-Chloro-6-(methylamino)nicotinonitrile) and cyano groups are electron-withdrawing, deactivating the ring . N,N-Dimethylaniline lacks the methylene bridge, making its dimethylamino group less flexible and more sterically hindered .
- Solubility: The methyl group at the 6-position in 2-[(Dimethylamino)methyl]-6-methylaniline improves hydrophobic interactions, while the dimethylamino group enhances solubility in polar solvents like ethanol and DMF. This dual functionality distinguishes it from simpler analogs like 2-Ethyl-6-methylaniline, which has lower polarity .
Research Findings and Unique Advantages
Stability and Reactivity
- Compared to 2-(tert-Butoxy)-6-methylaniline (), which has a bulky tert-butoxy group, 2-[(Dimethylamino)methyl]-6-methylaniline shows higher thermal stability and resistance to hydrolysis due to the absence of labile ether linkages .
Biological Activity
2-[(Dimethylamino)methyl]-6-methylaniline, also known as a Mannich base, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the potential of Mannich bases, including 2-[(Dimethylamino)methyl]-6-methylaniline, as anticancer agents . Research indicates that these compounds can exert cytotoxic effects on various cancer cell lines. For instance, certain Mannich bases demonstrated significant cytotoxicity against murine cancer cells MAC13 and MAC16, with activities attributed to mechanisms such as DNA topoisomerase I inhibition and mitochondrial disruption .
Antimicrobial Properties
This compound also exhibits antimicrobial properties . Mannich bases have been shown to possess antibacterial and antifungal activities, which are critical in the fight against resistant strains of pathogens. The structure of these compounds plays a crucial role in their effectiveness against various microorganisms .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 2-[(Dimethylamino)methyl]-6-methylaniline have been documented in several studies. These compounds can inhibit inflammatory pathways and reduce pain responses, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Emerging research suggests that Mannich bases may also have antiviral properties . Certain derivatives have shown activity against viral infections by interfering with viral replication processes .
Neuropharmacological Effects
The neuropharmacological effects of this compound are noteworthy. It has been implicated in modulating neurotransmitter systems, which could be beneficial in treating psychiatric disorders .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2-[(Dimethylamino)methyl]-6-methylaniline is essential for optimizing its biological activity. Modifications to the dimethylamino group or the aromatic ring can significantly influence its efficacy and selectivity for biological targets. The following table summarizes key structural modifications and their corresponding biological activities:
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that specific Mannich bases showed high cytotoxicity against resistant cancer cell lines. The mechanism involved the disruption of cellular processes through alkylation of thiols and interference with mitochondrial function .
- Antimicrobial Efficacy : Another study evaluated various Mannich bases for their antibacterial activities against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the aminoalkyl chain enhanced their effectiveness against resistant strains .
- Neuropharmacological Assessment : In vivo studies assessed the impact of 2-[(Dimethylamino)methyl]-6-methylaniline on anxiety models, revealing potential benefits in modulating anxiety-related behaviors through NMDA receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
